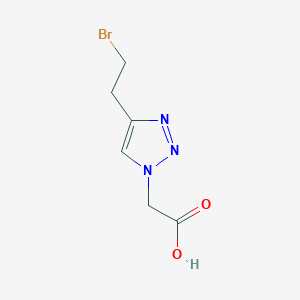

2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-YL)acetic acid

Descripción

2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-yl)acetic acid is a triazole derivative featuring a bromoethyl substituent at the 4-position of the triazole ring and an acetic acid moiety at the 1-position. The bromoethyl group serves as a reactive handle for further functionalization, enabling applications in crosslinking, bioconjugation, or pharmaceutical synthesis.

Propiedades

Fórmula molecular |

C6H8BrN3O2 |

|---|---|

Peso molecular |

234.05 g/mol |

Nombre IUPAC |

2-[4-(2-bromoethyl)triazol-1-yl]acetic acid |

InChI |

InChI=1S/C6H8BrN3O2/c7-2-1-5-3-10(9-8-5)4-6(11)12/h3H,1-2,4H2,(H,11,12) |

Clave InChI |

NWNLREICJHGLCA-UHFFFAOYSA-N |

SMILES canónico |

C1=C(N=NN1CC(=O)O)CCBr |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-YL)acetic acid typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

Introduction of the Bromoethyl Group: The bromoethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the triazole with 2-bromoethanol in the presence of a base such as potassium carbonate.

Acetic Acid Functionalization:

Industrial Production Methods

Industrial production of 2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-YL)acetic acid would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-YL)acetic acid can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Oxidation and Reduction: The triazole ring and the bromoethyl group can be subjected to oxidation and reduction reactions, leading to the formation of different functional groups.

Esterification and Hydrolysis: The acetic acid moiety can undergo esterification to form esters or hydrolysis to revert to the acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Esterification: Catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are used in esterification reactions.

Major Products Formed

Nucleophilic Substitution: Products include substituted triazoles with various functional groups.

Oxidation and Reduction: Products include oxidized or reduced derivatives of the triazole ring and bromoethyl group.

Esterification: Products include esters of 2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-YL)acetic acid.

Aplicaciones Científicas De Investigación

2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-YL)acetic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.

Biological Studies: The compound can be used to study the biological activity of triazole derivatives and their interactions with biological targets.

Mecanismo De Acción

The mechanism of action of 2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-YL)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in proteins or DNA.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Table 1: Substituent Effects in Triazole-Acetic Acid Derivatives

- Bromoethyl vs. Aryl/Alkyne Groups : The bromoethyl group enhances electrophilicity, enabling nucleophilic substitution (e.g., SN2 reactions), unlike aryl or alkyne substituents that prioritize conjugation or fluorescent properties .

- Comparison with BTTAA : BTTAA’s bulky tert-butyl groups improve Cu(I) stabilization in click chemistry, whereas the bromoethyl group in the target compound may facilitate post-synthetic modifications (e.g., coupling with nucleophiles) .

Physicochemical Properties

- Solubility : The bromoethyl group increases lipophilicity compared to polar substituents (e.g., carboxylic acids in BTTAA), enhancing solubility in organic solvents .

- Stability : Bromoethyl’s leaving-group propensity may reduce stability under basic/acidic conditions compared to stable tert-butyl or aryl groups .

Actividad Biológica

2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-YL)acetic acid is a compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities. The presence of the triazole ring, combined with a bromoethyl substituent, enhances its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and interaction with biological targets.

The molecular formula of 2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-YL)acetic acid is , with a molecular weight of 262.10 g/mol. The compound features a triazole structure that is pivotal in its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H12BrN3O2 |

| Molecular Weight | 262.10 g/mol |

| IUPAC Name | Ethyl 2-[4-(2-bromoethyl)triazol-1-yl]acetate |

| InChI Key | ORVGTYVMMNDAGY-UHFFFAOYSA-N |

Anticancer Properties

Recent studies have demonstrated that 2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-YL)acetic acid exhibits significant cytotoxic activity against various cancer cell lines. For instance, in an MTT assay, the compound showed an IC50 value of 16.63 ± 0.27 μM against Caco-2 colorectal adenocarcinoma cells after 48 hours of treatment. Notably, it outperformed established chemotherapeutics such as cisplatin and etoposide in terms of cytotoxicity .

The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of reactive oxygen species (ROS) and loss of mitochondrial membrane potential (MMP) in treated cells .

Enzyme Inhibition

Compounds containing triazole rings have been shown to inhibit various enzymes effectively. For example, studies indicate that derivatives similar to 2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-YL)acetic acid can inhibit acetylcholinesterase (AChE), making them potential candidates for treating neurodegenerative diseases . The bromoethyl group enhances the compound's ability to form covalent bonds with nucleophilic sites on proteins, leading to effective enzyme inhibition.

Study on Anticancer Activity

A comprehensive study evaluated the anticancer effects of 2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-YL)acetic acid against multiple cancer cell lines including MDA-MB-231 (breast cancer), LNCaP (prostate carcinoma), and HEK-293 (normal cell line). The results indicated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Enzyme Interaction Studies

In another study focusing on enzyme interactions, the compound was tested for its ability to inhibit butyrylcholinesterase (BuChE). The results revealed that it has a higher inhibitory potency compared to other known inhibitors. The structure-activity relationship (SAR) analysis suggested that modifications at the para position of the triazole ring significantly impact enzyme inhibition efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.